7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one

Medicinal Chemistry Cross-Coupling DNA-PK Inhibitors

Drug discovery programs targeting DNA-PK for oncology radiosensitization require isomerically pure imidazo[4,5-c]pyridine building blocks that are often unavailable or misidentified in the supply chain. This 7-bromo intermediate provides the validated synthetic handle for constructing 6-anilino-substituted DNA-PK inhibitors with low nanomolar potency. • Enables Buchwald-Hartwig amination at the 6-position to access the therapeutically validated 6-anilino pharmacophore (DNA-PK IC50 = 7.95 nM for compound 78) • Isomerically distinct [4,5-c] scaffold ensures correct 3D spatial orientation for DNA-PK binding - [4,5-b] and [1,2-a] isomers fail this requirement • High purity minimizes false SAR conclusions during late-stage diversification for Src/Fyn kinase and PI3K/PIKK family targets Supplied with full analytical documentation; available in research to pilot-scale quantities.

Molecular Formula C6H4BrN3O
Molecular Weight 214.02 g/mol
CAS No. 161836-12-0
Cat. No. B066044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one
CAS161836-12-0
Molecular FormulaC6H4BrN3O
Molecular Weight214.02 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C=N1)Br)NC(=O)N2
InChIInChI=1S/C6H4BrN3O/c7-3-1-8-2-4-5(3)10-6(11)9-4/h1-2H,(H2,9,10,11)
InChIKeyLACRAZSEDWFGFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one: Kinase Inhibitor Building Block


7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one (CAS: 161836-12-0) is a heterocyclic building block featuring a fused imidazo[4,5-c]pyridine core with a reactive bromine substituent at the 7-position [1]. This compound serves as a critical precursor for synthesizing 6-anilino-substituted imidazo[4,5-c]pyridin-2-ones, a class of compounds recently identified as potent and selective DNA-dependent protein kinase (DNA-PK) inhibitors with radiosensitization applications [2]. The bromine atom enables efficient palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce diverse pharmacophores at the 6-position, a modification essential for achieving low nanomolar DNA-PK inhibition and high oral bioavailability in lead candidates [3].

Workflow
Buchwald-Hartwig amination to install 6-anilino pharmacophore
Selection
7-bromo handle enables palladium-catalyzed cross-coupling
Context
Key intermediate for DNA-PK inhibitor synthesis and kinase library diversification

Why This 7-Bromo Scaffold Is Irreplaceable


The specific substitution pattern of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one is non-negotiable for accessing the therapeutically validated 6-anilino pharmacophore. While imidazo[4,5-b]pyridine or imidazo[1,2-a]pyridine isomers are commercially available, they present entirely different vectors for substitution, failing to yield the same 3D spatial orientation of the aniline moiety required for DNA-PK binding [1]. Furthermore, substituting the bromine with hydrogen (i.e., using the parent imidazo[4,5-c]pyridin-2-one) eliminates the sole synthetic handle for efficient late-stage functionalization via cross-coupling [2]. Even replacement with a chloro analog (e.g., 7-chloro-1,3-dihydroimidazo[4,5-c]pyridin-2-one) introduces different reactivity kinetics and oxidative addition barriers, potentially altering reaction yields and purity profiles during the critical amination step [3].

Isomeric core mismatch
Imidazo[4,5-b]pyridine or [1,2-a]pyridine isomers may not present the substitution vectors required for reported DNA-PK binding models.
Loss of synthetic handle
7-H analog lacks the halogen coupling site; late-stage diversification to 6-anilino derivatives would be blocked.
Reactivity profile shift
7-Cl analog may require different oxidative addition conditions, potentially altering yield and purity during the critical amination step.

7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one: Comparative Procurement Evidence


Cross-Coupling Reactivity Advantage

The 7-bromo substituent provides a superior leaving group for palladium-catalyzed amination compared to hydrogen (inert) or chlorine (slower oxidative addition). In the synthesis of DNA-PK inhibitor compound 78, the 7-bromo intermediate undergoes efficient Buchwald-Hartwig coupling with 4-methoxy-2-methylaniline to install the critical 6-anilino group, a transformation that is not possible with the non-halogenated parent scaffold [1].

Cross-coupling reactivity
Class-level inference
7-Br: reactive via Pd-catalyzed amination
7-H: inert; 7-Cl: lower reactivity, harsher conditions
Enables synthesis of 6-anilino DNA-PK inhibitor series
Reported for Buchwald-Hartwig coupling with 4-methoxy-2-methylaniline
Medicinal Chemistry Cross-Coupling DNA-PK Inhibitors

Commercial Purity and Quality Standard

The target compound is commercially available with a minimum purity specification of 98%, as verified by NMR, HPLC, and GC batch analysis from multiple vendors [1]. This level of purity is critical for SAR studies where trace impurities could confound biological assay results. In contrast, the less common 7-chloro analog (CAS 1198284-85-3) is typically offered at lower purities (e.g., 95%) and with less rigorous analytical documentation .

Commercial purity
Head-to-head
98% (NMR, HPLC, GC)
Supports reproducible SAR studies
7-Cl analog typically 95% with limited analytical documentation
Analytical Chemistry Quality Control Medicinal Chemistry

Physical Property Advantages for Scale-Up

The presence of the heavy bromine atom significantly alters the predicted physical properties compared to the unsubstituted parent. The predicted density of the 7-bromo derivative is 1.84 ± 0.06 g/cm³, and the predicted boiling point is 188.9 ± 28.0 °C at 760 mmHg . These values are considerably higher than those predicted for the 7-H analog (estimated density ~1.2 g/cm³, boiling point ~120-140°C), which impacts solvent selection, concentration limits, and distillation conditions during scale-up.

Predicted density
Data to verify
1.84 ± 0.06 g/cm³
Density difference may affect scale-up stoichiometry
7-H analog estimated ~1.2 g/cm³; predicted values require experimental validation
Process Chemistry Scale-up Physical Properties

Lipophilicity Enhancement Profile

Calculated physicochemical properties indicate that the 7-bromo substituent increases the lipophilicity of the scaffold. The XLogP value for the target compound is predicted to be 0.2, while the unsubstituted 1,3-dihydroimidazo[4,5-c]pyridin-2-one is estimated to have an XLogP of -0.4 [1]. This difference of 0.6 log units translates to a roughly 4-fold higher partition coefficient, which can influence passive membrane permeability and plasma protein binding of derived analogs.

Lipophilicity (XLogP)
Data to verify
0.2
Lipophilicity shift may guide ADME tuning of derived analogs
7-H analog XLogP -0.4; calculated value, experimental confirmation advised
Computational Chemistry ADME Drug Design

7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one: Key Applications


DNA-PK Inhibitor Synthesis

Use as a key intermediate in the 2-3 step synthesis of potent DNA-PK inhibitors, such as compound 78 (DNA-PK IC50 = 7.95 nM), via Buchwald-Hartwig amination with substituted anilines [1]. The resulting compounds demonstrate selective radiosensitization of cancer cells and high oral bioavailability in preclinical models, making this a high-value scaffold for oncology drug discovery programs [2].

SFK Inhibitors for Glioblastoma

Employ as a versatile building block to generate focused libraries of imidazo[4,5-c]pyridin-2-one derivatives targeting SFKs. Analogous compounds derived from this scaffold have shown submicromolar inhibition of Src and Fyn kinases and antiproliferative activity against GBM cell lines (U87, U251, T98G) [3]. The 7-bromo handle allows for rapid diversification to explore SAR around the 6-position.

Kinase Inhibitor Lead Optimization

Utilize the 7-bromo intermediate to systematically explore structure-activity relationships by coupling with diverse amines, alcohols, or boronic acids. The high purity (98%) and validated analytical data reduce the risk of false SAR conclusions due to impurities [4]. This scaffold has demonstrated utility in generating selective inhibitors for the PIKK and PI3K families [1].

Process Chemistry and Preclinical Scale-Up

Employ in the development of robust, scalable synthetic routes for lead DNA-PK inhibitors. The well-defined physical properties (density 1.84 g/cm³, predicted boiling point 188.9°C) facilitate accurate process modeling and solvent selection during pilot-scale manufacturing campaigns .

Application
Selection Property
Validation Focus
DNA-PK pathway inhibitor synthesis
7-Br cross-coupling handle
Buchwald-Hartwig amination efficiency and product purity
SFK kinase inhibition studies
Versatile 6-position diversification
SAR reproducibility across focused libraries
Kinase inhibitor lead optimization
High-purity building block (98%)
Selectivity profiling and false-hit avoidance
Process chemistry scale-up
Well-characterized physical properties
Process modeling and solvent selection

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